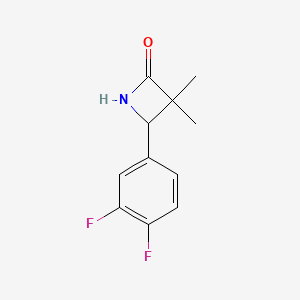

4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activity through Tubulin-Targeting

The exploration of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives similar to 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one, has unveiled significant antiproliferative effects, particularly in combating cancer. These compounds, through their interaction with tubulin, have shown promise in disrupting microtubular structures within cancer cells, leading to G2/M arrest and apoptosis. Specifically, certain derivatives demonstrated potent activity against MCF-7 breast cancer cells, with minimal cytotoxicity, suggesting their potential for clinical development as anticancer agents (Greene et al., 2016).

Photophysical and Electrochemical Properties

A homologous set of dimethylphlorin macrocycles, adjusted by varying the identity of one aryl ring, displayed unique multielectron redox and photochemical properties. These compounds exhibited cooperative fluoride binding, which was allosteric in nature. The variation in the aryl substituent significantly influenced their redox events and photophysical behaviors, making them interesting subjects for further research in light absorption and redox chemistry applications (Pistner et al., 2013).

Organic Light-Emitting Devices (OLEDs)

Novel 2,4-difluorophenyl-functionalized arylamines were synthesized and assessed for their application in OLEDs. These compounds, when used as hole-transporting or hole-injecting layers, significantly improved the efficiency and brightness of OLED devices. The introduction of electron-withdrawing fluorinated substituents into the arylamine moiety was key to achieving balanced carrier injection and enhancing device performance (Li et al., 2012).

Antimicrobial Properties

Thiourea derivatives containing acylthioureas and variously substituted benzamides demonstrated significant antimicrobial activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety enhanced their antimicrobial efficacy, underscoring their potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3,4-difluorophenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-11(2)9(14-10(11)15)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMQQSAIZRBZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=CC(=C(C=C2)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)

![3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B2613019.png)

![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)